molecular formula C17H22FNO4 B8092737 1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid  (trans)

1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans)

Cat. No.: B8092737
M. Wt: 323.4 g/mol
InChI Key: VYYACTQOEBMBQB-UONOGXRCSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites on the molecule, allowing for selective reactions to occur. The fluorophenyl group may interact with biological targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: Similar structure but lacks the fluorine atom.

    1-(tert-Butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid (trans) is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

(3S,4S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYACTQOEBMBQB-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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